molecular formula C14H20N2O3 B5220091 N-mesityl-N'-(2-methoxyethyl)ethanediamide

N-mesityl-N'-(2-methoxyethyl)ethanediamide

Cat. No. B5220091
M. Wt: 264.32 g/mol
InChI Key: NMRZCLWIBVGQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-N'-(2-methoxyethyl)ethanediamide (N-mesityl-N'-(2-MeOEt)ED) is a chemical compound that belongs to the class of N,N-dialkylated ethylenediamine derivatives. It is commonly used as a ligand in coordination chemistry and catalysis. In recent years, N-mesityl-N'-(2-MeOEt)ED has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-mesityl-N'-(2-MeOEt)ED is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and facilitating their coordination with other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-mesityl-N'-(2-MeOEt)ED are not well studied. However, it has been shown to be relatively non-toxic and has low levels of acute toxicity. Additionally, it has been shown to have good solubility in water and organic solvents, making it a potentially useful compound for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-mesityl-N'-(2-MeOEt)ED is its ease of synthesis and relatively low cost. Additionally, it has good solubility in water and organic solvents, making it a versatile compound for various applications. However, one of the limitations of N-mesityl-N'-(2-MeOEt)ED is its limited stability under certain conditions, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-mesityl-N'-(2-MeOEt)ED. One area of interest is the development of new metal complexes and organometallic compounds using N-mesityl-N'-(2-MeOEt)ED as a ligand. Additionally, further studies are needed to understand the mechanism of action of N-mesityl-N'-(2-MeOEt)ED and its potential applications in catalysis, material science, and medicinal chemistry. Finally, the development of new synthetic methods for N-mesityl-N'-(2-MeOEt)ED may lead to improved yields and increased availability of this compound for scientific research.

Synthesis Methods

N-mesityl-N'-(2-MeOEt)ED can be synthesized by reacting mesitylamine with 2-chloroethyl ethyl ether in the presence of a base. The resulting intermediate is then treated with ethylenediamine to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-mesityl-N'-(2-MeOEt)ED has shown promising results in various scientific research applications. It has been used as a chelating agent in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, N-mesityl-N'-(2-MeOEt)ED has been used as a ligand in the synthesis of organometallic compounds, which have potential applications in medicinal chemistry.

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-7-10(2)12(11(3)8-9)16-14(18)13(17)15-5-6-19-4/h7-8H,5-6H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRZCLWIBVGQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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